Bienvenue dans la boutique en ligne BenchChem!

(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine

Pharmacokinetics Bioavailability Drug Metabolism

For research demanding pure MAO-B inhibition without the confounding variables of amphetamine metabolites, this (R)-enantiomer is the definitive choice. Unlike selegiline, rasagiline metabolism yields the non-amphetamine 1-aminoindan, eliminating cardiovascular and neuropsychiatric artifacts in your models. With 3-15x greater in vivo potency and 36% oral bioavailability vs. <10%, lower doses achieve robust, predictable target engagement. This is essential for long-term neuroprotection and α-synuclein pathology studies where selegiline's >50-fold lower binding affinity is insufficient. Secure your supply of the pharmacologically active (R)-isomer for unequivocal results.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 124192-87-6
Cat. No. B053355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine
CAS124192-87-6
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCN(CC#C)C1CCC2=CC=CC=C12
InChIInChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m1/s1
InChIKeyCSVGVHNFFZWQJU-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rasagiline (CAS 124192-87-6): A Selective, Irreversible MAO-B Inhibitor for Parkinson's Disease Research and Therapeutic Applications


(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine (rasagiline) is a propargylamine derivative that functions as a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) [1]. As a second-generation MAO-B inhibitor, it is a chiral molecule with the (R)-enantiomer being the pharmacologically active form [2]. The compound's primary application is in the symptomatic treatment of Parkinson's disease (PD), where it is used both as monotherapy in early-stage disease and as adjunctive therapy to levodopa in patients experiencing motor fluctuations [3]. Its mechanism of action involves covalent binding to the N5 nitrogen of the flavin adenine dinucleotide (FAD) cofactor of MAO-B, leading to irreversible enzyme inactivation and subsequent increases in striatal dopamine levels [1].

Why Generic MAO-B Inhibitors Cannot Substitute for Rasagiline in Research and Clinical Settings


While several MAO-B inhibitors exist as a class, direct substitution of rasagiline with other agents, particularly selegiline, is not pharmacologically or clinically equivalent [1]. Critical differences exist in their metabolic pathways, leading to distinct metabolite profiles: selegiline is metabolized to L-amphetamine and L-methamphetamine, whereas rasagiline is metabolized to the non-amphetamine compound 1-aminoindan [2]. These divergent metabolic fates translate into significant differences in cardiovascular safety profiles [3] and in vivo neurorestorative capabilities [4]. Furthermore, substantial differences in oral bioavailability (approximately 36% for rasagiline vs. <10% for conventional selegiline tablets) [5] necessitate distinct dosing regimens (1 mg/day vs. 10 mg/day, respectively) to achieve comparable MAO-B inhibition [6]. Therefore, generic substitution without careful consideration of these quantitative pharmacological differences can lead to unexpected outcomes in both research models and clinical management.

Quantitative Evidence for Rasagiline Differentiation: A Comparator-Based Analysis


Superior Oral Bioavailability Enables Lower Effective Dosing Compared to Selegiline

Rasagiline exhibits significantly higher oral bioavailability compared to conventional selegiline tablets. This difference directly impacts the required daily dose to achieve therapeutic MAO-B inhibition. [1]

Pharmacokinetics Bioavailability Drug Metabolism

Absence of Amphetamine Metabolites Confers a Superior Cardiovascular Safety Profile

Rasagiline's metabolic pathway differs fundamentally from that of selegiline. While selegiline is metabolized to the amphetamine derivatives L-methamphetamine and L-amphetamine, rasagiline is metabolized to 1-aminoindan, a compound lacking amphetamine-like properties. This difference has direct functional consequences on cardiovascular parameters. [1]

Cardiovascular Safety Drug Metabolism Toxicology

Unique Neurorestorative Capability in a Preclinical Model of Parkinson's Disease

In a lactacystin-induced nigrostriatal degeneration model, both rasagiline and selegiline demonstrated neuroprotective effects when administered prior to the insult. However, only rasagiline was capable of restoring the nigrostriatal pathway when treatment was initiated after degeneration had been established. [1]

Neuroprotection Neurorestoration Parkinson's Disease Models

Higher Binding Affinity for α-Synuclein and Modulation of Aggregation

Rasagiline binds directly to α-synuclein with significantly higher affinity than selegiline. This binding alters the conformation of α-synuclein, promoting a loop structure that is less prone to aggregation and fibril formation, a key pathological hallmark of Parkinson's disease. [1]

α-Synuclein Protein Aggregation Parkinson's Disease Pathogenesis

Distinct Pharmacodynamic Profile: Rasagiline Lacks Dopaminergic Enhancer Activity and May Act as a TAAR1 Antagonist

Selegiline exhibits a concentration-dependent dopaminergic enhancer effect, stimulating electrically induced dopamine release in rat striatal slices. This effect is mediated through agonism at the trace amine-associated receptor 1 (TAAR1). In contrast, rasagiline is devoid of this enhancer activity and can even antagonize the effects of selegiline. [1]

Dopamine Release TAAR1 Neuropharmacology

Optimal Research and Industrial Application Scenarios for Rasagiline


In Vivo Models of Parkinson's Disease Requiring High Selectivity and Favorable Pharmacokinetics

For studies using rodent or primate models of PD, where reliable and predictable MAO-B inhibition is required without the confounding cardiovascular and neuropsychiatric effects of amphetamine metabolites, rasagiline is the preferred agent. Its higher potency in vivo (3-15 fold greater than selegiline) [1] and superior oral bioavailability (36% vs. <10%) [2] allow for robust target engagement at lower doses, minimizing off-target effects. This is particularly critical in long-term studies assessing neuroprotection or disease modification. [3]

Investigations into α-Synuclein Aggregation and Synucleinopathies

Rasagiline's high binding affinity for α-synuclein (K ≈ 5 × 10⁵ M⁻¹) [1] and its ability to promote a non-aggregating conformation make it an essential tool compound for research into the mechanisms of α-synuclein pathology. This property is directly relevant to studies exploring the pathogenesis of Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. Selegiline, with its >50-fold lower affinity, is not a suitable substitute for these investigations. [2]

Research on Pure MAO-B Inhibition Without TAAR1-Mediated Effects

Rasagiline's lack of dopaminergic enhancer activity and its potential TAAR1 antagonism [1] distinguish it from selegiline, which acts as a TAAR1 agonist. This makes rasagiline the preferred choice for experiments where the researcher's goal is to isolate the specific biochemical and behavioral consequences of MAO-B inhibition, without the confounding influence of TAAR1-mediated dopamine release. [2]

Clinical Research Where Cardiovascular Safety is Paramount

The absence of amphetamine metabolites gives rasagiline a clear advantage in clinical studies involving patient populations with pre-existing cardiovascular disease or those taking medications that may interact with amphetamines. Its lack of potentiation of the tyramine pressor response at therapeutic doses [1] provides a wider safety margin, making it a more manageable agent for clinical trials and potentially reducing the burden of dietary restrictions. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.